molecular formula C6F10O B3146232 Decafluoro-1,2-epoxycyclohexane CAS No. 5927-67-3

Decafluoro-1,2-epoxycyclohexane

Cat. No.: B3146232
CAS No.: 5927-67-3
M. Wt: 278.05 g/mol
InChI Key: ZWSICHXNVFXDHH-UHFFFAOYSA-N
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Description

Decafluoro-1,2-epoxycyclohexane, with the CAS Registry Number 5927-67-3 and the molecular formula C6F10O , is a highly fluorinated cyclic epoxide of significant interest in specialized organic and fluorine chemistry research. This compound is part of a class of molecules known as polyfluoro-1,2-epoxycycloalkanes, which are actively studied for their unique reactivity and applications in synthesis . The presence of both a strained oxirane ring and a perfluorinated carbon structure makes it a valuable and versatile building block for researchers. Its primary research value lies in its role as a precursor for the synthesis of complex fluorine-containing heterocycles and other polyfluoro-organic compounds, which are critical in the development of new materials with unique properties . The electrophilic epoxy ring can be readily opened by various nucleophiles, allowing for the introduction of functional groups onto the perfluorinated cyclohexane scaffold. Furthermore, researchers utilize this compound to develop novel methodologies in fluorochemical synthesis, contributing to advances in fields such as medicinal chemistry, where fluorine incorporation can alter a molecule's metabolic stability, lipophilicity, and bioavailability . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2,3,3,4,4,5,5,6-decafluoro-7-oxabicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F10O/c7-1(8)2(9,10)4(13,14)6(16)5(15,17-6)3(1,11)12
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSICHXNVFXDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12(C(O1)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901338691
Record name Decafluoro-1,2-epoxycyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901338691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5927-67-3
Record name Decafluoro-1,2-epoxycyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901338691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Decafluoro 1,2 Epoxycyclohexane

Direct Epoxidation Routes to Perfluorinated Cycloalkane Epoxides

The principal method for synthesizing decafluoro-1,2-epoxycyclohexane involves the direct epoxidation of perfluorocyclohexene. This approach is favored due to its efficiency and the relative ease of converting the electron-deficient perfluorinated double bond into an oxirane ring.

Oxidation of Perfluorocyclohexene Precursors

The oxidation of perfluorocyclohexene is a direct and effective route to obtaining this compound. researchgate.net Unlike their non-fluorinated hydrocarbon counterparts, perfluoro-olefins possess unique chemical properties that necessitate specific epoxidation conditions. The strong electron-withdrawing nature of the fluorine atoms makes the double bond in perfluorocyclohexene susceptible to nucleophilic attack by oxidizing agents. This reactivity is harnessed to form the stable three-membered epoxide ring. Research has shown that cyclic perfluoro-olefins are often more readily epoxidized than their non-cyclic analogs.

Utilization of Hypohalite Systems in Epoxidation (e.g., Aqueous Sodium Hypochlorite (B82951)/Acetonitrile)

A particularly convenient and widely accepted method for the epoxidation of perfluorocyclohexene employs a two-phase system of aqueous sodium hypochlorite (NaOCl) and acetonitrile. osti.gov This system has proven effective for producing various polyfluoro-1,2-epoxy compounds, including this compound, with high yields. google.com

In this process, the sodium hypochlorite solution acts as the primary oxidizing agent. Acetonitrile is not merely a solvent but plays a crucial role in the reaction system, facilitating the transfer and interaction of the reactants. The epoxidation of internal perfluoroalkenes using this method has been shown to be stereospecific. osti.gov

Table 1: Key Components in the Hypohalite Epoxidation System
ComponentRole in SynthesisTypical State
PerfluorocyclohexeneStarting Material / PrecursorOrganic Liquid
Sodium Hypochlorite (NaOCl)Oxidizing AgentAqueous Solution
AcetonitrilePolar Aprotic Solvent / Phase-Transfer FacilitatorOrganic Liquid
This compoundFinal ProductOrganic Liquid

Advanced Synthetic Strategies for Fluoroepoxide Derivatization

Beyond the standard hypochlorite system, advanced strategies have been developed to improve the synthesis of fluoroepoxides. One such method involves a three-liquid-phase system for the epoxidation of perfluoroolefins. This process utilizes an aqueous phase containing the oxidant (e.g., sodium hypochlorite), a reaction phase, and a distinct epoxide phase where the product accumulates. google.com This separation is advantageous as it is believed to protect the newly formed epoxide from overoxidation, potentially increasing selectivity. google.com The system often incorporates a phase-transfer catalyst to shuttle the oxidant from the aqueous phase to the reaction phase where it reacts with the olefin. google.comgoogle.com

While not specifically documented for this compound, other advanced methods for perfluoroalkene epoxidation include direct gas-phase oxidation using molecular oxygen over metal-based catalysts, a technique explored for compounds like hexafluoropropylene. These alternative strategies highlight the ongoing research into more efficient and varied synthetic routes for this class of compounds.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing waste and by-product formation. The principles of reaction optimization, while broadly applicable, must be specifically tailored to the unique reactivity of perfluorinated compounds.

Key parameters for optimization include the molar ratio of reactants, reaction temperature, choice of solvent, and pH of the aqueous phase. For instance, in hypochlorite-based systems, the ratio of the hypochlorite to the fluoro-olefin is a critical factor; a range of 0.8 to 10 gram equivalents of hypochlorite ions per mole of the olefin is often considered. google.com Using a large excess of hypochlorite may be necessary to achieve high conversion, especially if the pH is not controlled. google.com

Controlling the pH is another vital aspect. A patent for a three-liquid-phase system suggests that operating at a pH of around 8.2, as opposed to a more alkaline pH of 12, can increase conversion and selectivity, likely by minimizing epoxide hydrolysis. google.com Temperature is also a key variable; enzymatic epoxidation studies on other substrates show that activity can be highly temperature-dependent, a principle that applies to chemical catalysis as well. researchgate.net The goal of optimization is to find the ideal balance of these conditions to ensure the most efficient conversion of the perfluorocyclohexene precursor into the desired epoxide product.

Table 2: General Parameters for Optimization in Epoxidation Reactions
ParameterObjective of OptimizationPotential Impact
Reactant Molar Ratio (Oxidant:Olefin)Ensure complete conversion of the starting material without promoting side reactions.Insufficient oxidant leads to low conversion; excess may cause overoxidation. google.com
TemperatureFind the optimal temperature for reaction rate and selectivity.Higher temperatures can increase reaction rates but may also lead to decomposition or undesired by-products. researchgate.net
Solvent SystemEnsure proper mixing and facilitate the reaction between phases.The choice of solvent (e.g., acetonitrile) is critical for reaction efficiency. osti.govgoogle.com
pH ControlMinimize hydrolysis of the epoxide product and maintain oxidant stability.Maintaining an optimal pH can significantly improve selectivity and yield. google.com
Reaction TimeAchieve maximum yield in the shortest possible time to improve process efficiency.Longer reaction times do not always equate to higher yields and can lead to product degradation.

Reactivity and Mechanistic Pathways of Decafluoro 1,2 Epoxycyclohexane

Nucleophilic Ring-Opening Reactions

The epoxide ring in decafluoro-1,2-epoxycyclohexane is highly susceptible to nucleophilic attack due to the ring strain and the strong electron-withdrawing effect of the fluorine atoms. These reactions are typically carried out under basic or neutral conditions and proceed via an SN2-type mechanism.

Regioselectivity and Stereochemical Control in Nucleophilic Attack

In general, the ring-opening of unsymmetrical epoxides with strong nucleophiles occurs at the less sterically hindered carbon atom. chemistrysteps.comyoutube.com This is a classic feature of the SN2 mechanism, where the accessibility of the electrophilic carbon to the incoming nucleophile is a primary determinant of the reaction's regioselectivity. youtube.comlibretexts.org The reaction proceeds with an inversion of stereochemistry at the center of attack, resulting in trans or anti products. chemistrysteps.com

However, the behavior of perfluorinated epoxides like this compound can deviate from this general rule. In the case of hexafluoropropylene oxide (HFPO), nucleophilic attack preferentially occurs at the more sterically hindered carbon. mdpi.com This "abnormal" regioselectivity is attributed to the powerful electron-withdrawing nature of the perfluoroalkyl group, which enhances the electrophilicity of the adjacent carbon atom. mdpi.com Additionally, theoretical studies suggest that the strengthening of the C(α)-O bond by the α-fluorine effect and negative hyperconjugation play a significant role in directing the nucleophile to the more substituted position. mdpi.com

Reactions with Hydride Reagents (e.g., Lithium Aluminum Hydride)

The reduction of epoxides with hydride reagents like lithium aluminum hydride (LiAlH₄) is a common method for the synthesis of alcohols. vaia.comyoutube.com In this reaction, the hydride ion (H⁻) acts as the nucleophile. youtube.com For a symmetrically substituted epoxide like 1,2-epoxycyclohexane, the attack can occur at either carbon atom with equal probability. However, for unsymmetrical epoxides, the hydride typically attacks the less sterically hindered carbon. vaia.com The initial attack results in an alkoxide intermediate, which is subsequently protonated during workup to yield the alcohol. youtube.comchegg.com In the case of this compound, the reaction with LiAlH₄ would be expected to yield a decafluorocyclohexanol.

ReagentProduct
Lithium Aluminum Hydride (LiAlH₄)Decafluorocyclohexanol

Reactions with Alkoxides (e.g., Sodium Methoxide)

Alkoxides, such as sodium methoxide (B1231860) (NaOCH₃), are strong nucleophiles that readily open epoxide rings under basic conditions. libretexts.orgopenstax.org The reaction follows an SN2 pathway, with the alkoxide attacking one of the electrophilic carbons of the epoxide. libretexts.org For non-fluorinated epoxides, the attack occurs at the less substituted carbon. libretexts.orgopenstax.org The product is a β-alkoxy alcohol. For this compound, the reaction with sodium methoxide would lead to a methoxy-substituted decafluorocyclohexanol. The regioselectivity of this reaction on the perfluorinated ring would be influenced by the electronic effects of the fluorine atoms.

ReagentProduct
Sodium Methoxide (NaOCH₃)Methoxy-decafluorocyclohexanol

Reactions with Organometallic Reagents (e.g., Methyl Lithium)

Organometallic reagents, such as organolithiums and Grignard reagents, are potent carbon-based nucleophiles that react with epoxides to form new carbon-carbon bonds. organic-chemistry.orgorganic-chemistry.org These reactions are a valuable tool in organic synthesis for extending carbon chains. researchgate.net The reaction of methyl lithium (CH₃Li) with an epoxide proceeds via nucleophilic attack of the methyl anion at one of the epoxide carbons. organic-chemistry.orgresearchgate.net With this compound, this would result in a methyl-substituted decafluorocyclohexanol.

ReagentProduct
Methyl Lithium (CH₃Li)Methyl-decafluorocyclohexanol

Reactions with Azide (B81097) and Cyanide Nucleophiles (e.g., Sodium Azide, Potassium Cyanide)

Azide (N₃⁻) and cyanide (CN⁻) ions are effective nucleophiles that can open epoxide rings to introduce nitrogen and carbon functionalities, respectively. nih.govresearchgate.net These reactions are synthetically useful for preparing amino alcohols and β-hydroxy nitriles. The reaction with sodium azide or potassium cyanide on an epoxide typically proceeds via an SN2 mechanism, leading to the trans addition of the nucleophile and a hydroxyl group. researchgate.net For this compound, these reactions would yield azido- and cyano-substituted decafluorocyclohexanols.

ReagentProduct
Sodium Azide (NaN₃)Azido-decafluorocyclohexanol
Potassium Cyanide (KCN)Cyano-decafluorocyclohexanol

Influence of Fluorine Substitution on Regioselectivity in Ring-Opening

The high degree of fluorination in this compound has a profound impact on the regioselectivity of its ring-opening reactions. Unlike in hydrocarbon epoxides where sterics are often the dominant factor, the electronic effects of the fluorine atoms become paramount. libretexts.orgd-nb.info The strong electron-withdrawing inductive effect of the fluorine atoms significantly increases the electrophilicity of the epoxide carbons.

Theoretical studies on hexafluoropropylene oxide (HFPO) have provided valuable insights that can be extrapolated to this compound. mdpi.com These studies have shown that nucleophilic attack occurs at the more substituted carbon, contrary to what is expected based on steric hindrance. mdpi.com Several factors are believed to contribute to this unusual regioselectivity:

Enhanced Electrophilicity: The perfluoroalkyl groups make the adjacent carbon atom more electron-deficient and thus a more favorable site for nucleophilic attack. mdpi.com

Bond Strengthening/Weakening Effects: The α-fluorine atoms are proposed to strengthen the adjacent C-O bond of the epoxide, making it harder to break. mdpi.com

Negative Hyperconjugation: Stabilization of the transition state through negative hyperconjugation involving the developing oxyanion is also considered a contributing factor. mdpi.com

These electronic influences suggest that the nucleophilic ring-opening of this compound will likely exhibit a preference for attack at one of the two equivalent carbons, but the introduction of any asymmetry would lead to a regioselectivity governed by these powerful electronic effects rather than simple sterics.

Polymerization Science of Perfluorinated Epoxides, with Emphasis on Decafluoro 1,2 Epoxycyclohexane

Ring-Opening Polymerization (ROP) Mechanisms

The ring-opening polymerization (ROP) of perfluorinated epoxides is the primary method for synthesizing the corresponding polyethers. This process can be initiated through various mechanisms, with anionic and Lewis acid-catalyzed pathways being the most prominent.

Anionic polymerization of fluoroepoxides is a chain-growth process initiated by nucleophiles. youtube.com The choice of initiator is critical and must be potent enough to open the stable, electron-deficient epoxide ring. mit.edu

Common initiators for anionic polymerization include:

Alkyllithium compounds : Organolithium reagents, such as n-butyllithium and sec-butyllithium, are effective initiators for the polymerization of monomers like styrene (B11656) and dienes. wikipedia.org Their strong nucleophilicity allows them to attack one of the carbon atoms of the epoxide ring, initiating polymerization. wikipedia.org

Alkali metal alkoxides : These compounds are also utilized as initiators in the ROP of perfluoroalkyl-substituted epoxides. researchgate.net

Amides and Phosphines : For monomers activated by strongly electron-withdrawing groups, even weaker neutral nucleophiles like amines and phosphines can initiate polymerization. wikipedia.org

The initiation process involves the nucleophilic attack of the initiator on one of the carbon atoms of the epoxide ring, leading to the formation of an alkoxide that propagates the polymer chain. youtube.com In some cases, initiation can also occur via electron transfer from an alkali metal to the monomer, forming a radical anion which then dimerizes to create a dianionic initiator. wikipedia.org

The table below summarizes some common anionic initiators and their typical applications.

Initiator TypeExamplesTypical Monomers
Alkyllithiumn-Butyllithium, sec-ButyllithiumStyrenes, Dienes
Alkali Metal AlkoxidesPotassium tert-butoxidePerfluoroalkyl-substituted epoxides
Amines/PhosphinesVariousMonomers with strong electron-withdrawing groups (e.g., cyanoacrylates)
Radical AnionsSodium naphthaleneStyrene

This table provides examples of anionic initiators and the types of monomers they are commonly used to polymerize.

Lewis acids play a crucial role in the ring-opening polymerization of epoxides by activating the monomer. researchgate.net They coordinate to the oxygen atom of the oxirane ring, which enhances the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack. researchgate.netarkat-usa.org This "monomer-activated" mechanism is a key feature of Lewis acid-catalyzed ROP. researchgate.net

A variety of Lewis acids have been employed as catalysts, including:

Boron trifluoride etherate (BF₃·OEt₂) : A common and effective Lewis acid for epoxide polymerization. arkat-usa.orgacs.orgacs.org

Trialkylaluminum compounds : These are used in conjunction with alkali metal alkoxides, where they form complexes with both the initiator and the monomer, significantly increasing the polymerization rate. researchgate.net

Metal triflates : Lanthanide(III) triflates are known to be water-stable Lewis acid catalysts. mdpi.com

Fluorous Lewis acids : These catalysts, such as metal bis(perfluoroalkanesulfonyl)amides, are effective in fluorous biphasic systems and can be recycled. mdpi.comresearchgate.net

The addition of a Lewis acid can transition the polymerization mechanism from a "so-called end-chain mechanism to a monomer-activated mechanism". researchgate.net This activation of the monomer by the Lewis acid allows for polymerization to occur under milder conditions. researchgate.net The ratio of the Lewis acid to the initiator is important; it typically needs to be greater than one to ensure the formation of the "ate" complex and effective monomer activation. researchgate.net

Control over the regiochemistry and stereochemistry of the ring-opening is essential for producing polymers with well-defined structures and properties. In the polymerization of substituted epoxides, the nucleophile can attack either the more or less substituted carbon atom of the epoxide ring.

Regiocontrol : For perfluoroalkyl-substituted epoxides, polymerization can proceed with high regioregularity. researchgate.net For instance, the polymerization of 3,3,3-trifluoro-1,2-epoxypropane (TFEP) using certain initiators results in a head-to-tail poly(TFEP) due to exclusive ring cleavage at the β(CH₂–O) position. researchgate.net The combination of aluminate complexes with their neutral Lewis acids has been shown to enable controlled regioregular ring-opening polymerization. researchgate.net

Stereoselectivity : The use of specific catalysts can lead to stereospecific polymerization. For example, organozinc compounds have been found to be stereospecific catalysts for the polymerization of TFEP, while potassium hydroxide (B78521) is non-stereospecific. researchgate.net By using optically pure epoxides, it is possible to synthesize isotactic polymers. researchgate.net

Formation of Fluorinated Polyethers and Oligomers

The ROP of decafluoro-1,2-epoxycyclohexane and other perfluorinated epoxides yields fluorinated polyethers and oligomers. mdpi.comnih.gov These materials are of interest due to their unique properties conferred by the high fluorine content, such as thermal stability, chemical resistance, and low surface energy. mdpi.comacs.org

The synthesis of perfluoropolyalkylether (PFPAE) oligomers can be achieved through the anionic ring-opening polymerization of hexafluoropropylene oxide. nih.gov These oligomers can then be functionalized with reactive end-groups like vinyl ethers or epoxides. nih.govinrim.it The direct fluorination of hydrocarbon polyethers is another method to produce perfluorinated polyethers, though it is a highly exothermic process requiring careful control. google.com

Copolymerization Strategies with Other Monomers

Copolymerization is a versatile strategy to tailor the properties of fluorinated polymers. This compound and other fluoroepoxides can be copolymerized with a variety of other monomers to create materials with a desired balance of properties. acs.orgmdpi.com

Strategies include:

Copolymerization with non-fluorinated epoxides or vinyl ethers : Perfluoropolyalkylether (PFPAE) monomers functionalized with epoxide or vinyl ether end-groups have been copolymerized with traditional hydrogenated monomers like trimethylolpropane (B17298) triglycidyl ether or trimethylolpropane trivinyl ether. inrim.it This approach can yield copolymers with interesting surface properties and refractive indices. researchgate.net

Block Copolymers : Living polymerization techniques allow for the synthesis of block copolymers. For example, the controlled polymerization of fluorinated aryl diazomethanes has been used to create block copolymers. acs.org

Photoinduced Cationic Polymerization : This method has been used to copolymerize PFPAE-based monomers with other monomers, offering a fast, solvent-free process that is not inhibited by oxygen. inrim.it

Lewis acids can significantly influence the composition and sequence of monomer units in copolymers. researchgate.net

Supramolecular Polymerization and Self-Assembly of Related Fluorinated Cyclohexanes

While the focus is on covalent polymerization, it is noteworthy that related fluorinated cyclohexanes can undergo supramolecular polymerization. This non-covalent polymerization is driven by specific interactions between monomers to form well-ordered, high-molecular-weight assemblies. thieme-connect.comresearchgate.netsupsi.ch

Derivatives of all-cis-1,2,3,4,5,6-hexafluorocyclohexane, a highly polar compound, have been shown to self-assemble into nanofibers. researchgate.netnih.gov The large dipole moment of this molecule is a key driving force for the self-assembly process. supsi.chnih.gov This can lead to kinetically trapped monomeric states that can be induced to polymerize upon the addition of seeds, a characteristic of living supramolecular polymerization. researchgate.netnih.gov The resulting nanofibers can exhibit a double helical structure, and their length can be controlled. researchgate.net The side chains on the fluorinated cyclohexane (B81311) monomers and the solvent composition play a crucial role in the polymerization process. thieme-connect.comthieme-connect.com

Advanced Analytical and Spectroscopic Characterization of Decafluoro 1,2 Epoxycyclohexane and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C)

NMR spectroscopy is a cornerstone for the structural elucidation of fluorinated compounds. For Decafluoro-1,2-epoxycyclohexane, ¹⁹F and ¹³C NMR are particularly informative, while ¹H NMR is useful for analyzing reaction products containing hydrogen atoms.

¹H NMR Spectroscopy: In its pure form, this compound does not produce a ¹H NMR spectrum due to the absence of hydrogen atoms. However, when it reacts with hydrogen-containing nucleophiles or when its polymers are analyzed, ¹H NMR becomes essential for identifying the chemical environment of the incorporated protons. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the structure of the reaction products. For instance, in the ¹H NMR spectrum of 1,2-epoxycyclohexane, the protons on the epoxide ring appear at approximately 3.1 ppm.

¹⁹F NMR Spectroscopy: This is the most powerful NMR technique for characterizing this compound. The ¹⁹F NMR spectrum provides distinct signals for the fluorine atoms at different positions on the cyclohexane (B81311) ring and the epoxide. The chemical shifts and coupling constants (J-coupling) between neighboring fluorine atoms are highly sensitive to the stereochemistry and electronic environment, allowing for unambiguous structural assignment. A ¹⁹F NMR spectrum is available for this compound, confirming its unique fluorine environments.

¹³C NMR Spectroscopy: ¹³C NMR provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the attached fluorine atoms. In fluorinated compounds, the C-F coupling constants can also be observed, providing further structural insights. For the non-fluorinated analog, 1,2-epoxycyclohexane, the carbon atoms of the epoxide ring show distinct signals in the ¹³C NMR spectrum. Similar principles apply to its perfluorinated counterpart, although the signals will be significantly shifted due to the strong electron-withdrawing effect of the fluorine atoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule. For this compound, the IR spectrum is characterized by strong absorption bands corresponding to the C-F bonds and the epoxide ring.

The C-F stretching vibrations typically appear in the region of 1100-1400 cm⁻¹. The presence of the epoxide ring can be identified by its characteristic asymmetric ring stretching vibration. For comparison, the non-fluorinated 1,2-epoxycyclohexane shows an IR absorption band for the epoxide ring. In fluorinated epoxies, these characteristic peaks confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of this compound. The exact mass of the molecule can be determined with high accuracy, which helps in confirming its elemental composition.

Under electron ionization (EI), the molecule will fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that can be used for identification. For the non-fluorinated analog, 1,2-epoxycyclohexane, the mass spectrum shows a molecular ion peak at m/z 98, along with other characteristic fragments. For this compound, with a molecular weight of 278.05 g/mol , the mass spectrum would show a molecular ion peak at m/z 278, and fragment ions corresponding to the loss of fluorine atoms or parts of the ring structure.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. It is particularly useful for analyzing polymers derived from this compound.

By analyzing the core level spectra of carbon (C 1s), oxygen (O 1s), and fluorine (F 1s), one can determine the different chemical environments of these elements. For instance, the C 1s spectrum can distinguish between C-C, C-O, and C-F bonds based on their distinct binding energies. This is crucial for understanding the structure and modification of polymer surfaces. The binding energy of the F 1s peak can also provide insights into the nature of the fluorine bonding.

Table 1: Representative Binding Energies for XPS Analysis of Fluorinated Polymers

ElementFunctional GroupTypical Binding Energy (eV)
C 1sC-C, C-H~285.0
C-O~286.5
C=O~288.0
C-F~289.0
CF₂~291.0
CF₃~293.0
O 1sC-O~532.5
C=O~531.5
F 1sC-F~689.0

Note: These are approximate values and can vary depending on the specific chemical environment.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to study the carbon backbone and C-F bonds in this compound and its polymers.

Recent studies have shown that Raman spectroscopy, combined with computational methods like Density Functional Theory (DFT), can effectively identify and differentiate various per- and polyfluoroalkyl substances (PFAS). The Raman spectra of these compounds show characteristic peaks for C-C, CF₂, and CF₃ vibrations. The technique is also sensitive to changes in molecular structure, such as isomerism and carbon chain length. For polymers derived from this compound, Raman spectroscopy can provide insights into the polymer morphology and ion-polymer interactions in electrolyte applications.

Chromatographic and Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography, Gel Permeation Chromatography for Polymers)

Chromatographic techniques are essential for the purification, separation, and analysis of this compound and its reaction products, including polymers.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. This compound, being a volatile liquid, can be readily analyzed by GC to determine its purity. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of compounds. For fluorinated compounds, specialized fluorinated stationary phases can provide enhanced retention and selectivity. HPLC can be used to analyze less volatile derivatives of this compound and to monitor the progress of its reactions. Coupling HPLC with mass spectrometry (LC-MS) is a powerful tool for identifying reaction products in complex mixtures.

Gel Permeation Chromatography (GPC) for Polymers: GPC, also known as size-exclusion chromatography (SEC), is the primary method for determining the molecular weight distribution of polymers. For polymers derived from the ring-opening polymerization of this compound, GPC is used to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). This information is critical for understanding the polymerization process and for correlating the polymer structure with its physical properties. The choice of solvent and column is crucial for accurate GPC analysis of fluorinated polymers.

X-ray Crystallography for Structural Elucidation of Complex Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. While obtaining a suitable single crystal of this compound itself might be challenging, this technique is invaluable for elucidating the precise molecular structure of its crystalline derivatives.

By reacting this compound with other molecules to form crystalline products, X-ray crystallography can provide unambiguous information about the stereochemistry of the ring-opened product, bond lengths, bond angles, and intermolecular interactions. This level of detail is crucial for understanding the reaction mechanisms and for designing new materials with specific properties. For example, the crystal structure of a derivative can confirm the trans- or cis-configuration of substituents on the cyclohexane ring, which is a direct consequence of the epoxide ring-opening mechanism.

Computational and Theoretical Chemistry Studies of Decafluoro 1,2 Epoxycyclohexane

Density Functional Theory (DFT) Investigations of Reactivity and Mechanisms

Density Functional Theory (DFT) has become a cornerstone in the computational study of organic reactivity. mdpi.com It offers a balance between computational cost and accuracy, making it suitable for investigating complex reaction mechanisms. nih.gov For Decafluoro-1,2-epoxycyclohexane, DFT can be employed to explore its reactivity towards various nucleophiles and to elucidate the mechanisms of its ring-opening reactions.

DFT studies allow for the calculation of reactivity indices that help predict a molecule's behavior. mdpi.comscielo.org.mx Key global reactivity descriptors include electronic chemical potential (μ), chemical hardness (η), and electrophilicity (ω). mdpi.comresearchgate.net Given the high degree of fluorination, this compound is expected to be a strong electrophile due to the electron-withdrawing nature of the fluorine atoms, which polarizes the C-O bonds of the epoxide ring and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Local reactivity descriptors, such as the Fukui function or Parr functions, can pinpoint the most reactive sites within the molecule. mdpi.com For this compound, these calculations would likely confirm that the two carbon atoms of the epoxide ring are the primary sites for nucleophilic attack.

Mechanistic studies using DFT involve mapping the potential energy surface of a reaction. For instance, in the uncatalyzed ring-opening of an epoxide by a nucleophile, DFT can calculate the activation energy barrier. nih.gov Studies on similar systems, like the reaction of propylene (B89431) oxide, show that these barriers can be significant but are often lowered in the presence of a catalyst. nih.gov A comprehensive DFT study on the curing reactions of epoxy-phenol systems demonstrated how the presence of a promoter molecule could stabilize transition states and lower activation barriers by a considerable margin. nih.gov A similar approach for this compound would involve modeling its interaction with various nucleophiles (e.g., hydroxide (B78521), alkoxides, fluoride (B91410) ions) to determine the favorability and pathways of different reactions.

Table 1: Conceptual DFT Reactivity Descriptors and Their Significance

DescriptorSymbolSignificance for Reactivity
Electronic Chemical PotentialμMeasures the escaping tendency of electrons. A lower value indicates higher electrophilicity. mdpi.com
Chemical HardnessηMeasures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net
Global Electrophilicity IndexωQuantifies the electrophilic character of a species. mdpi.com
Fukui Functionf(r)A local descriptor that identifies the most reactive sites in a molecule for nucleophilic or electrophilic attack. scielo.org.mx

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations provide fundamental insights into the electronic structure and energetic properties of molecules. wavefun.com Methods range from Hartree-Fock (HF) theory to more sophisticated post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, alongside DFT. nih.govresearchgate.net These methods are used to calculate molecular geometries, orbital energies, and thermochemical data. nih.gov

The electronic structure of this compound is dominated by the high electronegativity of the fluorine atoms and the strain of the three-membered epoxide ring. masterorganicchemistry.comwikipedia.org Quantum chemical calculations can quantify the ring strain energy, which is a key factor in the epoxide's high reactivity compared to acyclic ethers. masterorganicchemistry.comdalalinstitute.com For the parent oxirane, the strain energy is approximately 27 kcal/mol. masterorganicchemistry.com While alkyl substitution tends to reduce this value slightly, the rigid, fluorinated framework of this compound likely results in significant ring strain.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and LUMO energies are crucial for understanding reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For an electrophile like this compound, the LUMO would be localized around the C-O antibonding orbitals of the epoxide, and its energy would be relatively low, facilitating nucleophilic attack.

Thermochemical properties such as the heat of formation (ΔHf) can also be computed. nih.gov High-level methods like G3 and CBS-APNO have proven reliable for modeling the energetics of epoxide reactions. nih.gov Such calculations for this compound would provide valuable data on its stability and the thermodynamics of its reactions.

Table 2: Selected Computed Properties for this compound

PropertyValueMethod/Source
Molecular FormulaC₆F₁₀O-
Molecular Weight278.05 g/molComputed by PubChem 2.1 nih.gov
Exact Mass277.97894624 DaComputed by PubChem 2.1 nih.gov
Topological Polar Surface Area12.5 ŲComputed by Cactvs 3.4.6.11 nih.gov
IUPAC Name1,2,2,3,3,4,4,5,5,6-decafluoro-7-oxabicyclo[4.1.0]heptaneComputed by LexiChem 2.6.6 nih.gov

Modeling of Reaction Pathways and Transition States

A primary goal of computational chemistry is to model the complete reaction pathway from reactants to products, identifying all intermediates and transition states along the way. nih.gov This involves locating the stationary points on the potential energy surface. Reactants, products, and intermediates are energy minima, while transition states are first-order saddle points, representing the maximum energy point along the minimum energy path. ic.ac.uk

For the ring-opening of this compound, theoretical models can map out the reaction coordinate for an attack by a nucleophile. nih.govresearchgate.net The mechanism can be either Sₙ2-like or Sₙ1-like, depending on the reaction conditions (acidic vs. basic) and the substitution pattern. libretexts.orglibretexts.org

Under basic/nucleophilic conditions: The reaction typically follows an Sₙ2 mechanism. masterorganicchemistry.com The computational model would search for a single transition state where the nucleophile attacks a carbon atom of the epoxide, and the C-O bond breaks simultaneously. The calculated free energy barrier (ΔG‡) for this step determines the reaction rate. ic.ac.uk

Under acidic conditions: The mechanism is more complex. libretexts.org The first step is the protonation of the epoxide oxygen. The subsequent nucleophilic attack can have characteristics of both Sₙ1 and Sₙ2 reactions. libretexts.org The transition state would involve the incoming nucleophile and the breaking C-O bond, but with significant positive charge buildup on the carbon atom, resembling a carbocation. youtube.com Modeling would seek to find the transition state for this ring-opening step, which is typically the rate-determining step. nih.gov

Computational studies on other epoxides have successfully modeled these pathways. For example, DFT calculations for a magnesium-catalyzed hydroboration of epoxides identified a bimetallic hydride transfer via a specific transition state (TS1) as the rate-controlling step, with a calculated free energy span of 24.0 kcal/mol. nih.gov Similar detailed energy profiles could be constructed for reactions of this compound to understand its kinetic and thermodynamic behavior.

Prediction of Regioselectivity and Stereoselectivity in Ring-Opening Reactions

Computational chemistry is particularly useful for predicting the regioselectivity (which carbon is attacked) and stereoselectivity (the stereochemical outcome) of reactions. The ring-opening of unsymmetrical epoxides is a classic case where these factors are critical. researchgate.netrsc.org

Regioselectivity: The regioselectivity of epoxide ring-opening is governed by a combination of steric and electronic factors. youtube.comyoutube.com

Basic/Nucleophilic Conditions: Attack occurs at the sterically less hindered carbon atom, following a classic Sₙ2 pathway. masterorganicchemistry.comyoutube.com For this compound, while both epoxide carbons are secondary, subtle differences in the steric environment created by the fluorine atoms on the cyclohexane (B81311) ring could lead to a preferential attack at one site, which can be predicted by calculating the activation energies for attack at C1 versus C2.

Acidic Conditions: Nucleophilic attack occurs at the carbon atom that can best stabilize the partial positive charge in the transition state (the more substituted carbon). libretexts.orgyoutube.com In this compound, both carbons are secondary. However, the strong inductive effects of the ten fluorine atoms would significantly influence the electronic environment, and computational modeling of the transition state structures would be essential to predict the outcome.

Stereoselectivity: The ring-opening of epoxides is typically a stereospecific reaction that proceeds with the inversion of configuration at the site of attack (Sₙ2 backside attack). libretexts.orgmasterorganicchemistry.com For cyclic epoxides like this compound, the stereochemical outcome is dictated by the Fürst-Plattner rule (trans-diaxial opening). libretexts.org This rule states that nucleophilic attack on a cyclohexene (B86901) epoxide occurs in a way that forces the developing cyclohexane ring in the transition state to adopt a chair-like conformation rather than a higher-energy boat-like conformation. youtube.comyoutube.com This results in the formation of a product where the two new substituents (the nucleophile and the hydroxyl group) are in a trans-diaxial arrangement. libretexts.orgyoutube.com Computational modeling can verify this by comparing the energies of the chair-like and boat-like transition states, confirming that the trans-diaxial pathway is energetically favored. youtube.com

Table 3: Predicted Regioselectivity and Stereoselectivity in Ring-Opening of this compound

ConditionGoverning FactorPredicted RegioselectivityPredicted Stereoselectivity
Basic/NucleophilicSteric hindrance youtube.comAttack at the less sterically hindered carbon (C1 vs. C2).Trans-diaxial opening (inversion of configuration). libretexts.org
AcidicElectronic stabilization of transition state libretexts.orgAttack at the carbon best able to stabilize positive charge.Trans-diaxial opening (inversion of configuration). libretexts.orgyoutube.com

Conformational Analysis of Perfluorinated Cyclohexane Epoxides and Derivatives

The three-dimensional structure and conformational preferences of a molecule are critical to its reactivity. slideshare.net Conformational analysis of this compound and its derivatives involves identifying the stable conformers and the energy barriers between them. The cyclohexane ring is known for its conformational flexibility, with the chair conformation being the most stable for the parent hydrocarbon. dalalinstitute.comslideshare.net

However, the presence of the epoxide ring fused to the cyclohexane forces the six-membered ring into a half-chair conformation. youtube.com The introduction of ten fluorine atoms further complicates the conformational landscape. Computational methods are essential to explore these complexities.

Key considerations in the conformational analysis of this compound include:

Minimization of Torsional and Angle Strain: The molecule will adopt a conformation that minimizes these strains. The half-chair geometry of the epoxide-fused ring is a primary determinant. youtube.com

Steric Interactions: The fluorine atoms are larger than hydrogen atoms, leading to potential 1,3-diaxial interactions that can destabilize certain conformations.

Dipole-Dipole Interactions: The highly polar C-F bonds create significant local dipoles. The preferred conformation will seek to minimize unfavorable electrostatic repulsions between these dipoles.

Computational studies would involve a systematic search of the conformational space, optimizing the geometry of various possible chair, boat, and twist-boat-like structures and calculating their relative energies. researchgate.net This analysis helps to determine the lowest energy (most populated) conformation of the molecule, which is crucial for understanding how it will interact with other reagents and fit into active sites of enzymes or catalysts. Studies on other substituted cyclohexanes have shown that the energy difference between axial and equatorial conformers (A-values) can be quantified, and a similar approach could be applied to the fluorinated derivatives. libretexts.org

Emerging Research Frontiers and Potential Academic Avenues for Decafluoro 1,2 Epoxycyclohexane

Development of Novel Fluorinated Building Blocks for Organic Synthesis

The true potential of Decafluoro-1,2-epoxycyclohexane lies in its utility as a versatile synthetic intermediate. The incorporation of fluorine atoms or fluorinated moieties into organic molecules can profoundly alter their physical, chemical, and biological properties. sigmaaldrich.comossila.com This often leads to enhanced stability, lipophilicity, and metabolic resistance, making fluorinated compounds highly valuable in pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.comalfa-chemistry.comwikipedia.org

This compound serves as a powerful precursor to a class of difunctionalized perfluorocyclohexane (B1265658) derivatives through nucleophilic ring-opening reactions. Due to its high reactivity stemming from ring strain, the epoxide can be opened by a wide range of nucleophiles under relatively mild conditions. masterorganicchemistry.com The strong electron-withdrawing nature of the perfluorinated ring is expected to direct nucleophilic attack selectively at the carbon atoms of the epoxide, leading to specific regio- and stereoisomers. This controlled reactivity allows for the synthesis of a library of unique building blocks that are otherwise difficult to access.

Interactive Table: Potential Ring-Opening Reactions and Resulting Building Blocks

Nucleophile (Nu⁻) Reagent Example Resulting Functional Group(s) Potential Building Block Structure
Alkoxide (RO⁻) Sodium Methoxide (B1231860) Hydroxyl (-OH), Ether (-OR) 1-Methoxy-2-hydroxy-perfluorocyclohexane
Amine (R₂NH) Diethylamine Hydroxyl (-OH), Amine (-NR₂) 1-(Diethylamino)-2-hydroxy-perfluorocyclohexane
Thiolate (RS⁻) Sodium Thiophenoxide Hydroxyl (-OH), Thioether (-SR) 1-(Phenylthio)-2-hydroxy-perfluorocyclohexane
Azide (B81097) (N₃⁻) Sodium Azide Hydroxyl (-OH), Azide (-N₃) 1-Azido-2-hydroxy-perfluorocyclohexane

These resulting structures, containing two distinct functional groups on a rigid, fluorinated scaffold, are ideal for further elaboration into more complex molecules, such as ligands for catalysis, monomers for specialty polymers, or bioactive compounds for medicinal chemistry.

Advancements in Controlled Polymerization Techniques for Specialty Fluoropolymers

The synthesis of well-defined fluoropolymers is a significant goal in materials science, and this compound is a promising monomer for creating novel aliphatic polyethers. The polymerization of epoxides can proceed through different mechanisms, with anionic ring-opening polymerization (ROP) being a particularly effective method for achieving controlled polymer structures.

In anionic ROP, a nucleophilic initiator attacks one of the carbon atoms of the epoxide ring, leading to the formation of an alkoxide that then propagates by attacking subsequent monomer units. youtube.comrsc.org For this compound, the presence of ten electron-withdrawing fluorine atoms makes the epoxide ring highly susceptible to nucleophilic attack, potentially facilitating a rapid and efficient polymerization. youtube.com This technique can produce polymers with predictable molecular weights and low dispersity, which is crucial for tailoring material properties. nih.gov

Living anionic polymerization, where chain termination and transfer reactions are minimized, is particularly powerful for creating complex polymer architectures like block copolymers. nih.govnih.gov Research in this area could focus on identifying optimal initiator and solvent systems to maintain the living nature of the polymerization of this highly electrophilic monomer. While anionic polymerization is well-suited for electron-deficient monomers, exploring cationic polymerization pathways could also present an interesting, albeit challenging, research direction due to the electron-destabilizing effect of the fluorine atoms on any potential cationic intermediate.

Interactive Table: Comparison of Potential Polymerization Mechanisms for this compound

Feature Anionic Ring-Opening Polymerization Cationic Ring-Opening Polymerization
Initiator Nucleophile (e.g., alkyllithium, alkoxide) Electrophile / Lewis or Brønsted Acid
Propagating Species Alkoxide anion Tertiary oxonium ion
Suitability High (monomer is electron-deficient) Low (cationic intermediate destabilized by F atoms)
Potential Products Linear polyethers, block copolymers Oligomers, branched structures

| Key Challenge | Preventing side reactions with the highly reactive monomer. | Overcoming the electronic deactivation of the ring toward electrophilic attack. |

The resulting perfluorinated polyethers would be expected to exhibit exceptional chemical inertness, low surface energy, and high thermal stability, making them candidates for advanced lubricants, dielectric materials, and hydrophobic coatings.

Green Chemistry Approaches in Fluoroepoxide Synthesis and Transformations

Modern chemical synthesis places a strong emphasis on sustainability and the principles of green chemistry. The established method for preparing some polyfluoro-epoxides involves the direct epoxidation of the corresponding alkene using reagents like aqueous sodium hypochlorite (B82951) in acetonitrile. While effective, this route presents opportunities for greener alternatives. Acetonitrile is a solvent with notable toxicity, and the use of hypochlorite generates salt byproducts.

Future research is aimed at developing more environmentally benign synthetic routes. This includes the use of cleaner oxidants, such as hydrogen peroxide or even molecular oxygen, often in combination with a catalyst. The use of a urea-hydrogen peroxide complex, for instance, has proven effective for the epoxidation of other fluorinated unsaturated esters. beilstein-journals.org Another promising avenue is the exploration of solvent-free reaction conditions or the replacement of conventional organic solvents with greener alternatives like supercritical fluids or ionic liquids.

Furthermore, biocatalysis, using enzymes to perform chemical transformations, represents a frontier in green chemistry. The discovery of enzymes capable of performing epoxidation reactions under mild, aqueous conditions could provide a highly sustainable route to this compound and related fluoroepoxides.

Interactive Table: Comparison of Synthetic Routes to this compound

Method Oxidant Solvent Key Advantages Key Disadvantages
Established Method Sodium Hypochlorite (NaOCl) Acetonitrile Convenient, effective for polyfluoro-alkenes. Use of hazardous solvent, salt byproduct formation.
Greener Alternative 1 Hydrogen Peroxide (H₂O₂) Water / Phase Transfer Catalyst Water is the only byproduct, safer oxidant. May require catalyst, reaction rates can be slower.
Greener Alternative 2 Molecular Oxygen (O₂) Solvent-free / Catalyst Ultimate green oxidant, high atom economy. Often requires high pressure and specialized catalysts.

| Biocatalytic Approach | Oxygen (from air) | Water (buffer) | Highly selective, mild conditions, biodegradable catalyst. | Enzyme discovery and optimization can be challenging. |

Integration with Advanced Catalysis for Selective Transformations

The integration of advanced catalytic systems is crucial for unlocking the full synthetic potential of this compound. Catalysis can provide precise control over the selectivity and efficiency of its chemical transformations.

For the development of novel building blocks (Section 7.1), the use of chiral catalysts for the ring-opening reaction is a major research frontier. A cooperative dual-catalyst system, for example, has been successfully used for the enantioselective fluorination of other cyclic epoxides, yielding chiral β-fluoroalcohols. nih.gov Applying similar principles to this compound could enable the asymmetric synthesis of a wide range of valuable, stereochemically-defined fluorinated compounds.

In polymerization (Section 7.2), catalysts are key to achieving living polymerization and controlling the resulting polymer's architecture. youtube.com Beyond traditional initiators, research into well-defined organometallic or organic catalysts could offer enhanced control over tacticity and molecular weight distribution.

Catalysis is also central to developing greener synthetic methods (Section 7.3) and enabling entirely new reaction pathways. For instance, catalytic ring-expansion reactions have been developed for other cyclic systems, transforming them into larger, functionalized rings. nih.govrsc.org Applying such catalytic strategies to this compound could lead to the formation of novel fluorinated seven-membered rings or other complex scaffolds not accessible through traditional ring-opening reactions.

Interactive Table: Potential Catalytic Strategies for this compound

Catalysis Type Application Area Example Catalyst Desired Outcome
Chiral Lewis Acid / Amine Asymmetric Synthesis Cooperative chiral catalysts Enantiomerically pure functionalized cyclohexanes. nih.gov
Organometallic Complex Controlled Polymerization Schrock or Grubbs Catalysts (by analogy) Well-defined fluoropolymers with specific tacticity. youtube.com
Phase Transfer Catalyst Green Synthesis Quaternary Ammonium Salts Efficient reaction in biphasic systems (e.g., H₂O₂ in water). google.com

| Enzyme | Biotransformation | Epoxide Hydrolase / Oxygenase | Stereoselective synthesis of diols or epoxides under green conditions. |

The continued development of novel catalysts will undoubtedly be a primary driver of innovation in the chemistry of this versatile fluorinated epoxide.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Decafluoro-1,2-epoxycyclohexane with high purity?

  • Methodological Answer : Synthesis typically involves fluorination of cyclohexene derivatives using fluorinating agents like SF₄ or HF under controlled conditions. Key parameters include reaction temperature (optimized between 80–120°C), solvent choice (e.g., anhydrous tetrahydrofuran), and catalyst selection (e.g., Lewis acids like BF₃). Post-synthesis purification via fractional distillation or preparative GC-MS is critical to isolate the epoxide from byproducts such as partially fluorinated intermediates .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for all procedures to mitigate inhalation risks. Personal protective equipment (PPE) must include nitrile gloves and chemical-resistant aprons. Storage should be in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Emergency protocols for spills involve neutralization with alkaline solutions (e.g., 10% NaHCO₃) and containment using absorbent materials .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • GC-MS : Use a DB-5MS column with helium carrier gas; monitor for fragment ions at m/z 319 (M⁺–F) and 231 (C₆F₁₀⁺).
  • ¹⁹F NMR : Peaks appear between δ −70 to −120 ppm, reflecting the decafluorinated cyclohexane backbone.
  • X-ray crystallography : Resolves stereochemistry and confirms the epoxide ring geometry .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its reactivity?

  • Methodological Answer : The epoxide ring adopts a half-chair conformation in the solid state (via X-ray diffraction), but dynamic equilibria between chair and boat forms exist in solution. Computational modeling (DFT at B3LYP/6-311++G(d,p)) predicts steric hindrance from fluorine substituents stabilizes the half-chair form, reducing nucleophilic attack at the epoxide oxygen. Experimental validation involves kinetic studies with nucleophiles like NaSH under varied solvent polarities .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in polymerization?

  • Methodological Answer : Discrepancies arise from fluorine’s electron-withdrawing effects, which can either activate or deactivate the epoxide depending on the catalyst. For cationic polymerization, use Lewis acids (e.g., SnCl₄) paired with protic initiators (e.g., H₂O) to enhance ring-opening. Contrastingly, anionic polymerization requires bulky counterions (e.g., tetrabutylammonium) to mitigate fluorinated backbone rigidity. Systematic studies should compare turnover frequencies (TOF) across catalyst classes and monitor molecular weight distributions via GPC .

Q. How does this compound interact with microbial systems in environmental remediation studies?

  • Methodological Answer : Certain Pseudomonas strains express epoxide hydrolases that hydrolyze the compound to less persistent diols. Activity assays involve incubating the epoxide with bacterial lysates and measuring glycol formation via HPLC-UV (λ = 210 nm). Optimal degradation occurs at pH 7.5–8.0 and 30°C, with enzyme kinetics (Km ≈ 0.2 mM) indicating moderate substrate affinity. Field applications require bioaugmentation with immobilized cells to enhance stability .

Q. What are the challenges in modeling the environmental persistence of this compound?

  • Methodological Answer : Persistence stems from fluorine’s resistance to hydrolysis and photodegradation. Use quantitative structure-activity relationship (QSAR) models to estimate half-lives in soil (t₁/₂ > 200 days) and water (t₁/₂ > 1 year). Experimental validation involves accelerated aging tests under UV light (λ = 254 nm) and GC-MS tracking of degradation products. Discrepancies between model predictions and experimental data often arise from unaccounted matrix effects (e.g., organic matter in soil) .

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability ranges for this compound?

  • Methodological Answer : Variations arise from differing analytical methods. TGA under N₂ reports decomposition onset at 220°C, while DSC in sealed pans shows exothermic degradation at 180°C due to pressure buildup. Resolve contradictions by standardizing protocols: use open crucibles for TGA, heating rates ≤10°C/min, and corroborate with evolved gas analysis (EGA-MS) to detect fluorinated fragments (e.g., CF₃⁺) .

Key Research Parameters Table

ParameterTypical Range/ValueMethod/TechniqueReference
Melting Point−45°C to −40°CDSC
Boiling Point145–150°C (at 760 mmHg)Fractional Distillation
Log Kₒw (Octanol-Water)3.8–4.2Shake-Flask Method
Vapor Pressure0.5–1.2 mmHg (25°C)Static Method Manometry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.